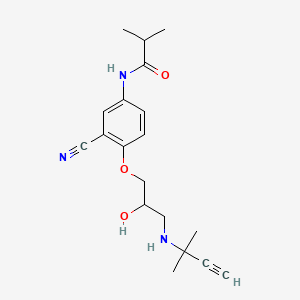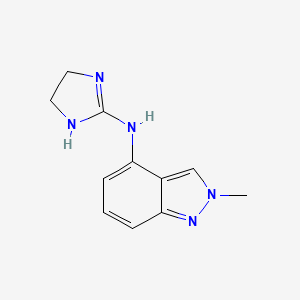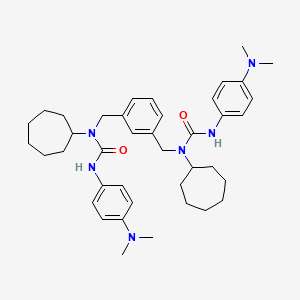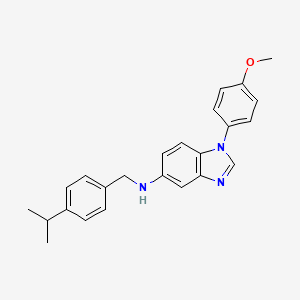
10-脱乙酰巴卡亭 III
概述
描述
10-Deacetylbaccatin III: is a natural organic compound isolated from the yew tree (Taxus species). It is a crucial precursor in the biosynthesis of the anti-cancer drug docetaxel (Taxotere) and paclitaxel (Taxol) .
科学研究应用
10-脱乙酰巴卡亭III 具有广泛的科学研究应用:
作用机制
10-脱乙酰巴卡亭III 是紫杉醇等紫杉烷生物合成途径中的中间体。 紫杉烷通过阻止动物细胞微管去稳定和纺锤体纤维形成来破坏有丝分裂 。 这种作用机制对于紫杉醇和多西他赛的抗癌特性至关重要,因为它会导致细胞分裂抑制和癌细胞凋亡诱导 .
生化分析
Biochemical Properties
10-Deacetylbaccatin III plays a significant role in biochemical reactions, particularly in the biosynthesis of the anti-cancer drug docetaxel . It is converted into baccatin III by the enzyme 10-deacetylbaccatin III 10-O-acetyltransferase . This enzyme is a key rate-limiting enzyme in the Taxol biosynthetic pathway .
Cellular Effects
10-Deacetylbaccatin III has notable effects on various types of cells and cellular processes. It is a precursor to docetaxel, an effective anti-cancer drug used in the treatment of lung, ovarian, breast, and head and neck cancers . The compound influences cell function by disrupting mitosis, preventing microtubule destabilization and spindle fiber formation in animal cells .
Molecular Mechanism
The molecular mechanism of 10-Deacetylbaccatin III involves its conversion into baccatin III by the enzyme 10-deacetylbaccatin III 10-O-acetyltransferase . This enzyme catalyzes the acetylation of 10-deacetylbaccatin III, a crucial step in the biosynthesis of docetaxel .
Temporal Effects in Laboratory Settings
The effects of 10-Deacetylbaccatin III over time in laboratory settings are primarily related to its role in the biosynthesis of docetaxel . The compound’s stability, degradation, and long-term effects on cellular function are subject to the conditions of the biosynthetic process .
Metabolic Pathways
10-Deacetylbaccatin III is involved in the metabolic pathway of docetaxel biosynthesis . This pathway involves approximately 20 enzymatic steps, with 10-deacetylbaccatin III serving as a key intermediate .
Transport and Distribution
It is known that the compound is a crucial intermediate in the biosynthesis of docetaxel, suggesting that it may be transported and distributed as needed for this process .
Subcellular Localization
Given its role in the biosynthesis of docetaxel, it is likely that it is localized to the sites within the cell where this biosynthesis occurs .
准备方法
合成路线和反应条件: 10-脱乙酰巴卡亭III可以通过多种方法合成。 一种常用的方法是利用专利 SuperFluids™CXP 技术从红豆杉的针叶和根中提取,然后进行分割色谱 。另一种方法是使用 9-DHB (13-乙酰-9-二氢巴卡亭) III 作为起始原料进行化学合成。 该过程包括将 9-DHB 粉末和甲醇加入反应釜中,加热,加入水合肼,并进行色谱分离以获得 10-脱乙酰巴卡亭III 部分 .
工业生产方法: 10-脱乙酰巴卡亭III 的工业生产通常涉及从红豆杉针叶等可再生资源中提取。红豆杉针叶中 10-脱乙酰巴卡亭III 的含量相对较高,使其成为大规模生产的有效来源。 该过程包括从红豆杉针叶中提取 10-脱乙酰巴卡亭III 和原位全细胞催化 .
化学反应分析
反应类型: 10-脱乙酰巴卡亭III 会发生多种化学反应,包括氧化、还原和取代反应。 一个值得注意的反应是 10-脱乙酰巴卡亭III 通过酶 10-脱乙酰巴卡亭III-10-O-乙酰基转移酶的作用转化为巴卡亭III .
常用试剂和条件: 10-脱乙酰巴卡亭III 反应中常用的试剂包括水合肼、氯化铵和乙酰辅酶A。 反应通常在受控温度和压力条件下进行,以确保最佳产率和纯度 .
相似化合物的比较
类似化合物:
- 巴卡亭III
- 7-表-10-脱乙酰巴卡亭III
- 10-脱乙酰巴卡亭V
- 10-脱乙酰巴卡亭VI
- 13-表-10-脱乙酰巴卡亭III
比较: 10-脱乙酰巴卡亭III 由于其作为紫杉醇和多西他赛生物合成前体的作用而独一无二 。 虽然其他类似化合物,如巴卡亭III,也在生物合成途径中发挥作用,但 10-脱乙酰巴卡亭III 由于其在红豆杉中的丰度更高以及在工业生产过程中的效率更高而尤为突出 .
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLXLRUDGLRYDR-ZHPRIASZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865659 | |
| Record name | 10-Deacetylbaccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32981-86-5 | |
| Record name | 10-Deacetylbaccatin III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32981-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Deacetylbaccatin III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032981865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Deacetylbaccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,11-Methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one, 12b-(acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-4,6,9,11-tetrahydroxy-4a,8,13,13-tetramethyl-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-DEACETYLBACCATIN III | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K6EWW2Z45 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




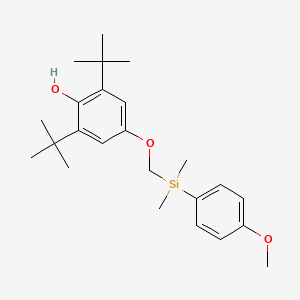
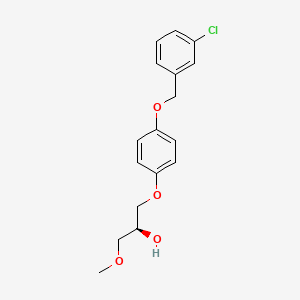
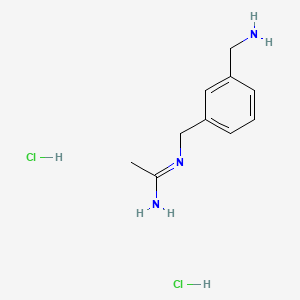
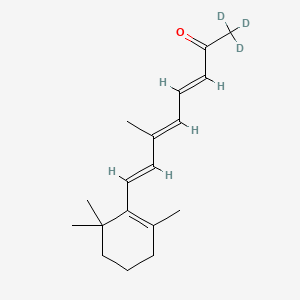

![N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine](/img/structure/B1663840.png)
